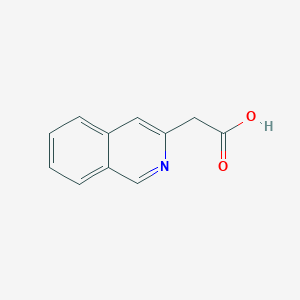
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Overview
Description
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a sec-butyl group, a cyclopropylmethoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a benzaldehyde derivative with sec-butyl and cyclopropylmethoxy groups. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzaldehyde, followed by the addition of the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are carefully chosen to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzoic acid.
Reduction: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and substituents may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
4-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde: Another isomer with a different arrangement of substituents.
Uniqueness
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both sec-butyl and cyclopropylmethoxy groups adds steric and electronic effects that can differentiate it from other similar compounds.
Properties
IUPAC Name |
5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHRSGFZRCZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395074.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)








